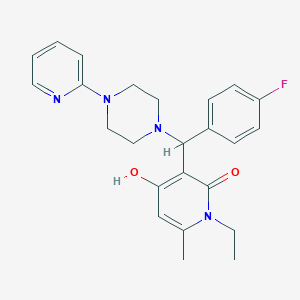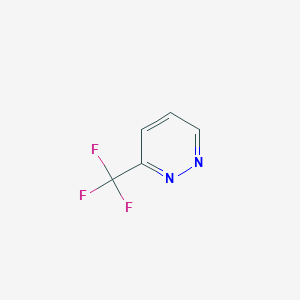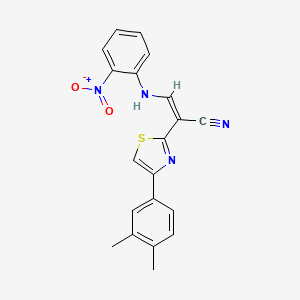![molecular formula C25H33N7O B2525227 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide CAS No. 1021094-12-1](/img/structure/B2525227.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is a compound of interest in medicinal chemistry and pharmacology. Its unique structure combines several functional groups which provide it with interesting pharmacodynamic properties, potentially useful in a variety of biological and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide can be achieved through a multi-step organic reaction process:
Formation of Pyrazolopyrimidine Core: : The initial step typically involves the cyclization of suitable starting materials to form the pyrazolo[3,4-d]pyrimidine scaffold.
Substitution with Piperazine: : The pyrazolopyrimidine is then reacted with 4-benzylpiperazine under appropriate conditions to introduce the piperazine group.
Attachment of Ethyl Linker: : The next step involves linking the piperazine derivative with an ethyl group.
Introduction of Acetamide Group: : Finally, the ethyl-linked compound is reacted with 2-cyclopentylacetyl chloride to form the final acetamide product.
Industrial Production Methods
Scaling up for industrial production would require optimizing the above synthetic route for efficiency, yield, and cost-effectiveness. Typically, this involves the use of continuous flow reactors, high-purity reagents, and robust purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzyl position of the piperazine ring.
Reduction: : The nitrogens in the pyrazolo[3,4-d]pyrimidine core can be reduced under certain conditions.
Substitution: : Various nucleophilic substitution reactions can be performed on this compound, particularly at the positions adjacent to the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Strong nucleophiles such as alkyl halides or amines.
Major Products Formed
The products from these reactions depend on the specific conditions and reagents used, but may include oxidized benzyl derivatives, reduced pyrazolopyrimidine cores, and various substituted piperazine analogs.
科学的研究の応用
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide has a variety of applications in scientific research:
Chemistry: : Used as a ligand in coordination chemistry and catalysis studies.
Biology: : Acts as an inhibitor or modulator of specific biological pathways, useful in cell signaling studies.
Medicine: : Investigated for its potential therapeutic effects in neuropsychiatric disorders, given its interaction with central nervous system receptors.
Industry: : Used in the development of new pharmaceuticals and as a template for designing analogs with improved efficacy.
作用機序
The mechanism by which N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide exerts its effects involves interaction with specific molecular targets:
Receptor Binding: : It binds to receptors in the central nervous system, modulating their activity.
Pathways Involved: : Key pathways include those associated with neurotransmitter release and uptake, affecting mood, cognition, and behavior.
類似化合物との比較
This compound can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide: : A similar compound but with a phenyl instead of a benzyl group, altering its pharmacokinetic profile.
N-(2-(4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopropylacetamide: : A methyl variant providing different binding affinities and activities.
Each of these compounds has unique properties that make them valuable for different research and industrial applications, highlighting the versatility and adaptability of the pyrazolo[3,4-d]pyrimidine scaffold.
That's the lowdown on N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide. Whew! Quite a mouthful, isn't it?
特性
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O/c33-23(16-20-6-4-5-7-20)26-10-11-32-25-22(17-29-32)24(27-19-28-25)31-14-12-30(13-15-31)18-21-8-2-1-3-9-21/h1-3,8-9,17,19-20H,4-7,10-16,18H2,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMAYUPFKKCEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B2525146.png)

![N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2525148.png)
![3-allyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525153.png)
![3-methyl-N-(3-oxo-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}propyl)benzene-1-sulfonamide](/img/structure/B2525155.png)

![4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/new.no-structure.jpg)
![5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2525161.png)
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2525162.png)
![N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide](/img/structure/B2525163.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2525165.png)

